tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carboxylate group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl (3S)-pyrrolidine-3-carboxylate with hydrochloric acid. The process can be carried out under anhydrous conditions to ensure the purity of the final product. Common reagents used in the synthesis include tert-butyl alcohol, pyrrolidine, and hydrochloric acid. The reaction is usually conducted at room temperature, and the product is purified through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural properties make it a valuable tool for probing the active sites of enzymes.
Medicine: The compound has potential applications in drug development. It can be used to synthesize novel therapeutic agents targeting various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
- tert-Butyl (3R)-pyrrolidine-3-carboxylate hydrochloride
- tert-Butyl (3S)-pyrrolidine-2-carboxylate hydrochloride
- tert-Butyl (3S)-pyrrolidine-4-carboxylate hydrochloride
Uniqueness: tert-Butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the position of the carboxylate group on the pyrrolidine ring. This structural configuration imparts distinct reactivity and selectivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUCHCTXOIYMN-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241577-71-7 |
Source
|
Record name | tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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